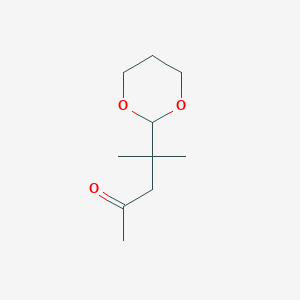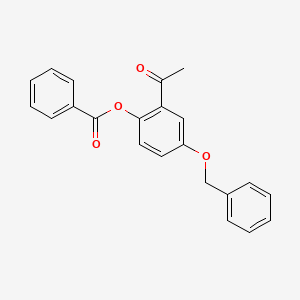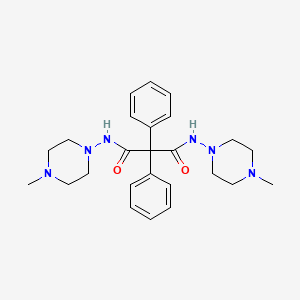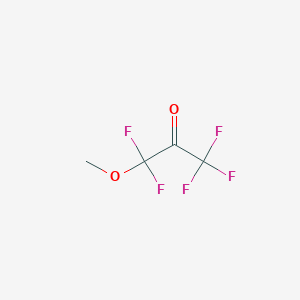![molecular formula C10H19N B14396354 1,6,6a-Trimethyloctahydrocyclopenta[b]pyrrole CAS No. 87390-42-9](/img/structure/B14396354.png)
1,6,6a-Trimethyloctahydrocyclopenta[b]pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6,6a-Trimethyloctahydrocyclopenta[b]pyrrole is a chemical compound with a complex structure that includes a cyclopenta[b]pyrrole ring system
Méthodes De Préparation
The synthesis of 1,6,6a-Trimethyloctahydrocyclopenta[b]pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, which is the condensation of a 1,4-dicarbonyl compound with an excess of a primary amine or ammonia . This reaction can be conducted under neutral or weakly acidic conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1,6,6a-Trimethyloctahydrocyclopenta[b]pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Substitution: Substitution reactions can occur with halogens or other electrophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,6,6a-Trimethyloctahydrocyclopenta[b]pyrrole has a wide range of applications in scientific research:
Biology: This compound can be used in the study of biological systems and as a potential lead compound for drug discovery.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which 1,6,6a-Trimethyloctahydrocyclopenta[b]pyrrole exerts its effects involves its interaction with molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, which can lead to the formation of active intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
1,6,6a-Trimethyloctahydrocyclopenta[b]pyrrole can be compared with other similar compounds, such as pyrrole and imidazole . While pyrrole and imidazole are also nitrogen-containing heterocycles, this compound has a more complex structure with additional methyl groups and a fused ring system. This uniqueness gives it distinct chemical and physical properties, making it valuable for specific applications.
Similar compounds include:
- Pyrrole
- Imidazole
- Pyridine
- Pyrimidine
These compounds share some structural similarities but differ in their specific arrangements of atoms and functional groups, leading to different reactivities and applications.
Propriétés
Numéro CAS |
87390-42-9 |
|---|---|
Formule moléculaire |
C10H19N |
Poids moléculaire |
153.26 g/mol |
Nom IUPAC |
1,6,6a-trimethyl-2,3,3a,4,5,6-hexahydrocyclopenta[b]pyrrole |
InChI |
InChI=1S/C10H19N/c1-8-4-5-9-6-7-11(3)10(8,9)2/h8-9H,4-7H2,1-3H3 |
Clé InChI |
URINTEJKQNOWLO-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2C1(N(CC2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{4-[(E)-(4-Bromophenyl)diazenyl]phenyl}piperidine](/img/structure/B14396277.png)

![3-[2-(2-Ethoxyethoxy)ethoxy]-1-iodoprop-1-yne](/img/structure/B14396300.png)
![2-Ethoxy-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14396307.png)

![N-[(4-Methylbenzoyl)oxy]-N-phenylnaphthalene-1-carboxamide](/img/structure/B14396319.png)
![3-[2-(4-tert-Butylphenyl)-1-(2,4-dichlorophenyl)ethyl]pyridine](/img/structure/B14396322.png)


![2-[4-(Chloromethyl)phenyl]-6-nitro-1,3-benzoxazole](/img/structure/B14396339.png)

![4-[2-Oxo-2-(thiophen-2-yl)ethyl]benzonitrile](/img/structure/B14396345.png)

